molecular formula C12H19BrS B8342077 1-Bromo-8-(thiophen-2-yl)octane

1-Bromo-8-(thiophen-2-yl)octane

Cat. No. B8342077
M. Wt: 275.25 g/mol
InChI Key: GUESBRVAUQCPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-8-(thiophen-2-yl)octane is a useful research compound. Its molecular formula is C12H19BrS and its molecular weight is 275.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-8-(thiophen-2-yl)octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-8-(thiophen-2-yl)octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-8-(thiophen-2-yl)octane

Molecular Formula

C12H19BrS

Molecular Weight

275.25 g/mol

IUPAC Name

2-(8-bromooctyl)thiophene

InChI

InChI=1S/C12H19BrS/c13-10-6-4-2-1-3-5-8-12-9-7-11-14-12/h7,9,11H,1-6,8,10H2

InChI Key

GUESBRVAUQCPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 8-(thiophen-2-yl)-octan-1-ol (0.132 g, 0.622 mmol) and triethylamine (0.126 g, 1.245 mmol) in methylene chloride (5 ml) at 0° under argon was added methanesulfonyl chloride (0.107 g, 0.933 mmol). After stirring for 2 hours at 0° the reaction was quenched with water and the organic layer was washed with 10% hydrochloric acid, saturated sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give a pale oil. To this oil in acetone (2 ml) was added lithium bromide (0.216 g, 2.49 mmol) and the mixture was refluxed for 15 hours. The acetone was evaporated and the residue was taken up in ethyl ether, washed with 10% hydrochloric acid, saturated sodium bicarbonate, water, saturated sodium chloride, dried over magnesium sulfate, filtered through silica and concentrated to give the title compound which was carried on without further purification.
Name
8-(thiophen-2-yl)-octan-1-ol
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
0.126 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.107 g
Type
reactant
Reaction Step Two
Quantity
0.216 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

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